L-Alanine-15N L-Alanine-15N
Brand Name: Vulcanchem
CAS No.: 25713-23-9
VCID: VC21540333
InChI: InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i4+1
SMILES: CC(C(=O)O)N
Molecular Formula: C3H7NO2
Molecular Weight: 90.09 g/mol

L-Alanine-15N

CAS No.: 25713-23-9

Cat. No.: VC21540333

Molecular Formula: C3H7NO2

Molecular Weight: 90.09 g/mol

* For research use only. Not for human or veterinary use.

L-Alanine-15N - 25713-23-9

CAS No. 25713-23-9
Molecular Formula C3H7NO2
Molecular Weight 90.09 g/mol
IUPAC Name (2S)-2-(15N)azanylpropanoic acid
Standard InChI InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i4+1
Standard InChI Key QNAYBMKLOCPYGJ-GZPBOPPUSA-N
Isomeric SMILES C[C@@H](C(=O)O)[15NH2]
SMILES CC(C(=O)O)N
Canonical SMILES CC(C(=O)O)N

Chemical Properties and Structural Characteristics

Physical and Chemical Properties

L-Alanine-15N typically exists as a white solid with high chemical purity (usually 98% or higher) . Its physical properties closely resemble those of standard L-alanine, including solubility in water and stability at room temperature. The compound is recommended to be stored at room temperature away from light and moisture to maintain its integrity .

Table 1: Key Properties of L-Alanine-15N

PropertyDescription
Molecular Weight90.09 g/mol
Chemical PurityTypically ≥98%
Physical FormWhite solid
Storage ConditionsRoom temperature, away from light and moisture
Isotopic Enrichment15N (98-99% enrichment)
Optical ActivitySame as L-alanine (specific rotation)
Chemical StabilityStable under normal conditions

Structural Insights from NMR Studies

NMR spectroscopy has revealed detailed information about the 15N chemical shift tensors in L-Alanine-15N, which are sensitive to the conformation of the amino acid in various environments. The principal values of the 15N chemical shift tensor (σ11, σ22, and σ33) provide valuable information about molecular structure and dynamics .

Studies have shown that the σ22 value is particularly useful for determining the backbone conformation of polypeptides containing 15N-labeled alanine residues. For instance, different secondary structures such as right-handed α-helix, left-handed α-helix, and β-sheet forms show characteristic σ22 values . This conformational specificity makes L-Alanine-15N an excellent probe for studying protein structure.

Applications in Structural Biology

NMR Spectroscopy Applications

L-Alanine-15N has become an indispensable tool in biomolecular NMR studies aimed at elucidating the structure, dynamics, and binding properties of macromolecules . The 15N isotope provides enhanced signal detection and resolution compared to the natural abundance of nitrogen isotopes.

One significant application is in methyl-labeling experiments, where L-Alanine-15N serves as a selective probe for studying specific regions within proteins . This approach allows researchers to focus on particular structural elements without being overwhelmed by signals from the entire protein.

Chemical Shift Tensor Analysis

The 15N chemical shift tensors of L-Alanine-15N have been extensively studied in various polypeptide environments. Research has shown that these tensors are influenced by both the local conformation and the chemical nature of adjacent amino acid residues .

A series of polypeptides containing 15N-labeled L-alanine (Ala*) and other amino acids has been synthesized and analyzed to understand how the chemical shift tensors relate to primary and secondary structure . The findings indicate that:

  • The isotropic 15N chemical shift (σiso) is useful for studying homopolypeptides and copolypeptides with identical primary structures.

  • The σ22 value correlates closely with main-chain conformations rather than amino acid sequence.

  • The alignment of the downfield tensor element σ11 is nearly parallel to the hydrogen-bonding direction, providing information about hydrogen bonding patterns .

Table 2: 15N Chemical Shift Tensors for Different Conformations of L-Alanine-15N in Polypeptides

Conformationσiso (ppm)σ11 (ppm)σ22 (ppm)σ33 (ppm)
α-helix98.820454.438
Left-handed α-helix96.719757.136
β-sheet102.220161.744

Data derived from Shoji et al. (1990)

Low-Temperature NMR Techniques

One of the challenges in using 15N-labeled amino acids for NMR-based metabolite studies has been the extensive line-broadening of HN signals due to water exchange in aqueous samples at room temperatures . Recent research has demonstrated that lowering the temperature to -5°C allows for facile characterization of 15N-labeled amino acids, including L-Alanine-15N .

This technical advancement has expanded the utility of L-Alanine-15N in metabolite studies, enabling the direct characterization of nitrogen metabolism in complex biological systems .

Metabolic Studies and Biological Applications

Tracing Nitrogen Metabolism

L-Alanine-15N serves as an excellent tracer for studying nitrogen metabolism in biological systems. The stable isotope allows researchers to track how nitrogen is transferred and utilized in various metabolic pathways.

Studies have demonstrated that when 15N-labeled L-alanine is incorporated into the diet, it can provide valuable information about adaptive changes in fed-state amino acid catabolism . For example, research has shown how protein restriction affects the transfer of dietary 15N from L-Alanine-15N into urea, offering insights into protein metabolism under different nutritional conditions .

Biosynthesis and Incorporation Studies

Research on silk protein (fibroin) biosynthesis in Samia larvae has utilized L-Alanine-15N to elucidate the pathways of alanine incorporation. Studies have shown that 15N is incorporated into fibroin containing 15N-alanine through the amide group of glutamine and the amino group of glutamate . This research demonstrated that alanine biosynthesis from the TCA cycle originates mainly from water, L-malate, and ammonium .

Comparison with Other Isotope-Labeled Compounds

Comparison with Other Labeled Forms

L-Alanine-15N can be compared with other isotopically labeled forms, such as L-Alanine-2d,15N, which is doubly labeled with both 15N and deuterium . While the deuterated version offers additional tracking capabilities, particularly for hydrogen exchange studies, standard L-Alanine-15N is sufficient for many applications focused on nitrogen metabolism.

Table 3: Comparison of Different Isotopically Labeled Forms of Alanine

Labeled FormApplicationsAdvantagesLimitations
L-Alanine-15NNMR, metabolic tracing, structural studiesCost-effective, direct N metabolism studiesLimited to nitrogen tracking
L-Alanine-13CMetabolic studies, TCA cycle analysisWell-established protocolsMore expensive, indirect N metabolism
L-Alanine-2d,15NHydrogen exchange, structural studiesMultiple tracking pointsHigher cost, more complex analysis
D-Alanine-15NEnantiomer comparison studiesUseful for microbial metabolismDifferent biological activity than L-form

Research Methods and Techniques

Synthesis and Production

L-Alanine-15N is typically synthesized using various methods, including enzymatic approaches. One reported method involves coupling the alanine dehydrogenase reaction with the alcohol dehydrogenase reaction . The compound is commercially available with isotopic purity typically at 98% or higher .

Enantiomer-Specific Isotope Analysis

Enantiomer-specific isotope analysis (ESIA) has been employed to examine nitrogen isotopic imbalances between D- and L-alanine. Research has compared Δ15ND-L (defined as the difference between δ15ND-Ala and δ15NL-Ala) in biological processes with similar measurements for carbon and hydrogen isotopes . These studies provide insights into the different isotopic signatures of D- and L-alanine in various biological and chemical processes.

Advanced NMR Techniques

Recent advances in NMR methodology have enhanced the utility of L-Alanine-15N in research:

  • Cross-polarization magic-angle spinning (CP-MAS) methods have greatly improved the sensitivity of 15N resonance detection .

  • Low-temperature techniques (-5°C with 20% acetone co-solvent) have enabled the observation of exchangeable HN groups that are normally broadened at room temperature .

  • HSQC (Heteronuclear Single Quantum Coherence) techniques at low pH and low temperature have been used to characterize nitrogen metabolism and amino acid transport .

SpecificationDetails
Chemical Purity≥98%
Isotopic Purity≥98% 15N enrichment
CAS Number25713-23-9
Synonyms(S)-2-Aminopropionic acid-15N, L-alpha-Aminopropionic acid-15N
Recommended StorageRoom temperature, away from light and moisture
Primary ApplicationsBiomolecular NMR, Metabolism, Metabolomics, Proteomics
Package Sizes0.5g, 1g

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